[1,2,4]Triazolo[4,3-A][1,3,5]triazin-5-OL
Overview
Description
[1,2,4]Triazolo[4,3-A][1,3,5]triazin-5-OL is a heterocyclic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound features a fused ring system combining triazole and triazine moieties, which contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[4,3-A][1,3,5]triazin-5-OL typically involves the construction of the triazole ring followed by the formation of the triazine ring. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine can yield the desired triazolo-triazine derivatives .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation have been employed to enhance reaction rates and product quality .
Chemical Reactions Analysis
Types of Reactions: [1,2,4]Triazolo[4,3-A][1,3,5]triazin-5-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the triazole or triazine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the triazole or triazine rings .
Scientific Research Applications
[1,2,4]Triazolo[4,3-A][1,3,5]triazin-5-OL has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of energetic materials due to its high nitrogen content and stability.
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[4,3-A][1,3,5]triazin-5-OL involves its interaction with molecular targets such as kinases. For instance, it has been shown to inhibit c-Met and VEGFR-2 kinases, which play crucial roles in cancer cell proliferation and survival. The compound binds to the active sites of these kinases, thereby blocking their activity and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
[1,2,4]Triazolo[1,5-a][1,3,5]triazin-5-OL: Shares a similar fused ring structure but differs in the position of nitrogen atoms.
[1,2,4]Triazolo[4,3-a]quinoxaline: Another fused heterocyclic compound with notable antimicrobial properties.
[1,2,4]Triazolo[4,3-a]pyrazine: Known for its potential as a kinase inhibitor.
Uniqueness: [1,2,4]Triazolo[4,3-A][1,3,5]triazin-5-OL stands out due to its balanced energetic properties and stability, making it suitable for applications in both medicinal chemistry and materials science. Its ability to undergo a variety of chemical reactions also enhances its versatility as a synthetic intermediate .
Properties
IUPAC Name |
6H-[1,2,4]triazolo[4,3-a][1,3,5]triazin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5O/c10-4-6-1-5-3-8-7-2-9(3)4/h1-2H,(H,5,6,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMRYMXOQMVXAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NN=CN2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201250775 | |
Record name | 1,2,4-Triazolo[4,3-a][1,3,5]triazin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201250775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427501-70-9 | |
Record name | 1,2,4-Triazolo[4,3-a][1,3,5]triazin-5(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427501-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Triazolo[4,3-a][1,3,5]triazin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201250775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.